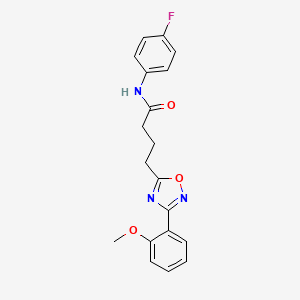
N-(4-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as FPOP and is categorized as an oxadiazole derivative.
Mecanismo De Acción
The mechanism of action of FPOP involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory cytokines. FPOP also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
FPOP has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). FPOP can also inhibit the activity of COX-2 and NF-κB, which are involved in inflammation and cancer. Additionally, FPOP has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of FPOP is its ability to reduce inflammation and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of FPOP is that its toxicity and pharmacokinetics have not been extensively studied. Therefore, further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on FPOP. One potential area of research is its role in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. FPOP has been shown to reduce inflammation in the brain and may have potential therapeutic applications in these diseases. Additionally, further research is needed to determine the safety and efficacy of FPOP in humans, as well as its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of FPOP involves the reaction of 4-fluorobenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of triethylamine. The resulting product is then reacted with butyric anhydride to obtain FPOP. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
FPOP has been extensively studied for its potential therapeutic applications in various diseases. One of the primary areas of research is its role as an anti-inflammatory agent. Several studies have demonstrated that FPOP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, FPOP has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-25-16-6-3-2-5-15(16)19-22-18(26-23-19)8-4-7-17(24)21-14-11-9-13(20)10-12-14/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQIJYFLUAFXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

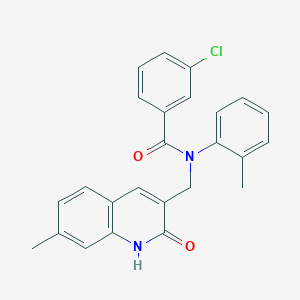
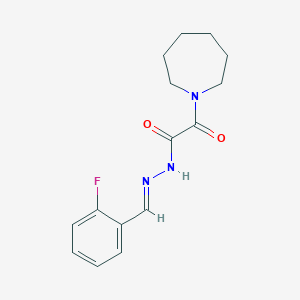
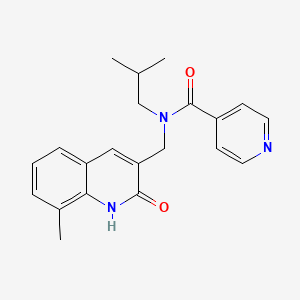
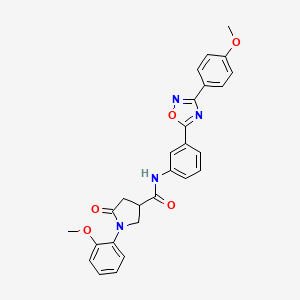
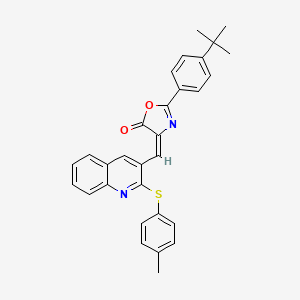
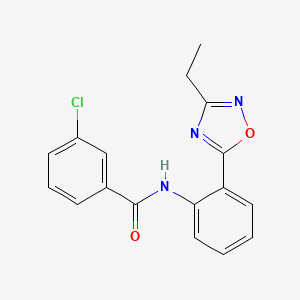


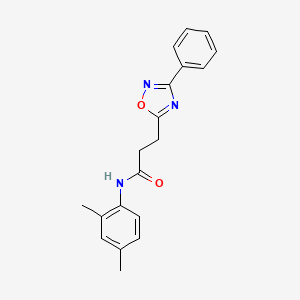
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)